![molecular formula C16H23N3O2 B5719299 N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B5719299.png)
N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a cyclohexyl group, making it an interesting subject for various chemical studies.
准备方法
The synthesis of N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide involves several steps. One common method includes the reaction of 4-propylcyclohexanecarboxylic acid with pyridine-2-carboximidamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is a common site for such reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and stability .
相似化合物的比较
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide can be compared with other similar compounds, such as:
- N’-{[(4-methylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide
- N’-{[(4-ethylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide
These compounds share a similar structure but differ in the substituents on the cyclohexyl group. The unique propyl group in N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide may confer distinct chemical and biological properties .
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6,11-13H,2,5,7-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQZLUMYOWATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
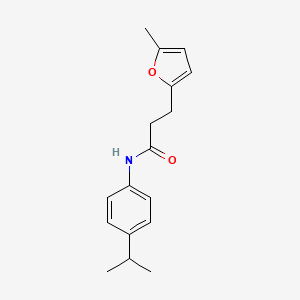
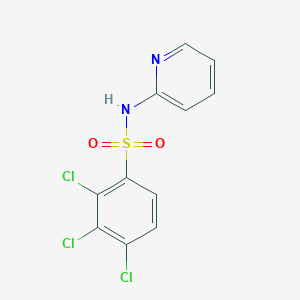
![2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene](/img/structure/B5719253.png)
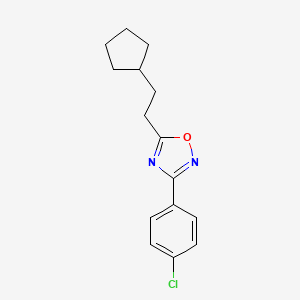
![5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5719266.png)
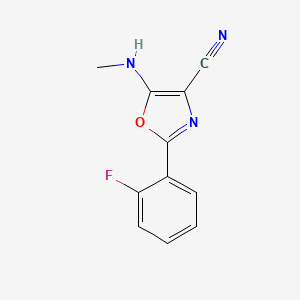
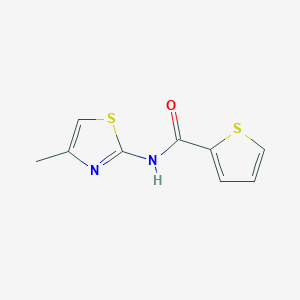
![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B5719289.png)
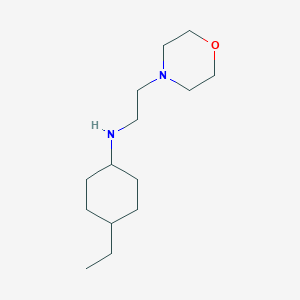
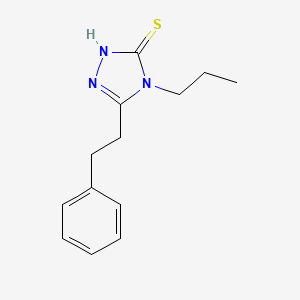
![1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B5719314.png)
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
